molecular formula C8H8ClN3 B8273698 2-(Chloromethyl)-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-(Chloromethyl)-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8273698
M. Wt: 181.62 g/mol
InChI Key: AJQCGRCCKCLXIN-UHFFFAOYSA-N
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Patent
US08765760B2

Procedure details

A suspension of 1-amino-3-methylpyridin-2(1H)-iminium-2,4,6-trimethylbenzenesulfonate (630 mg, crude product from the previous step, 1.95 mmol), methyl 2-chloroacetate (423 mg, 3.90 mmol) and potassium carbonate (540 mg, 3.9 mmol) in EtOH (10 mL) was stirred at 80° C. for 4 h. After cooled to room temperature, the reaction mixture was concentrated and the residue was purified by silica gel column chromatography (eluting with 25% v/v EtOAc in PE) to give the title compound (95 mg, yield 27%). ESI MS: m/z 182, 184 [M+H]+.
Name
1-amino-3-methylpyridin-2(1H)-iminium 2,4,6-trimethylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
423 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
27%

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]1=[NH2+:9].CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.[Cl:23][CH2:24][C:25](OC)=O.C(=O)([O-])[O-].[K+].[K+]>CCO>[Cl:23][CH2:24][C:25]1[N:9]=[C:3]2[C:4]([CH3:8])=[CH:5][CH:6]=[CH:7][N:2]2[N:1]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
1-amino-3-methylpyridin-2(1H)-iminium 2,4,6-trimethylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(C(=CC=C1)C)=[NH2+].CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-]
Name
Quantity
423 mg
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
540 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (
WASH
Type
WASH
Details
eluting with 25% v/v EtOAc in PE)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC1=NN2C(C(=CC=C2)C)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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